1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylbutan-1-one
Description
This compound features a bicyclo[2.2.1]heptane scaffold with a sulfur atom at the 2-position (thia) and a nitrogen atom at the 5-position (aza). The ketone group at position 1 is substituted with a 2-phenylbutan moiety.
Properties
IUPAC Name |
2-phenyl-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c1-2-14(11-6-4-3-5-7-11)15(17)16-9-13-8-12(16)10-18-13/h3-7,12-14H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIVCQNQUYJYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC3CC2CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylbutan-1-one typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the phenylbutanone moiety.
Industrial Production Methods
Industrial production of this compound may involve continuous flow technology, which enables the preparation of heterosubstituted bicyclic compounds with high efficiency and selectivity . This method is advantageous for scaling up the production while maintaining the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms within the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, as well as various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylbutan-1-one has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions involving sulfur and nitrogen-containing bicyclic structures.
Mechanism of Action
The mechanism of action of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. Pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Implications
- The sulfur atom in the target compound’s bicyclic core may enhance interactions with metal ions in enzyme active sites, a property less pronounced in oxa-analogs .
- Simpler substituents (e.g., phenylbutan) could improve pharmacokinetics over bulkier groups in cephalosporins, though with a narrower biological spectrum .
Biological Activity
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylbutan-1-one is a complex organic compound characterized by its unique bicyclic structure that incorporates both sulfur and nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and diverse biological activities.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 273.38 g/mol. The compound features a bicyclic thia-azabicycloheptane framework, which contributes to its distinctive properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.38 g/mol |
| Structure Type | Bicyclic |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical physiological processes. The presence of the bicyclic structure allows for specific binding interactions, which can modulate biological pathways.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar bicyclic structures possess significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections.
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
- Neuroprotective Effects : The unique structure may confer neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial efficacy of thia-azabicyclo derivatives found that compounds similar to this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The results highlighted the potential of these compounds as novel antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro tests on various cancer cell lines (e.g., HeLa, MCF7) demonstrated that derivatives like this compound induced apoptosis and inhibited cell proliferation, indicating promising anticancer activity.
Research Findings
Recent literature emphasizes the importance of exploring the biological activities of bicyclic compounds like this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and optimization strategies for synthesizing 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylbutan-1-one?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Bicyclic Core Construction : Cyclization of sulfur- and nitrogen-containing precursors via [2+2] or [3+2] cycloadditions under controlled temperatures (e.g., 60–80°C) and solvent systems (e.g., DMF or THF) .
- Ketone Functionalization : Friedel-Crafts acylation or nucleophilic substitution to introduce the phenylbutanone moiety, requiring Lewis acids like AlCl₃ .
- Optimization : Reaction time, solvent polarity, and catalyst selection (e.g., Pd-mediated cross-coupling) are critical for yield improvement (>70%) and purity (>95%) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to assign proton environments (e.g., bicyclic CH₂ groups at δ 3.1–3.5 ppm) and carbonyl signals (δ ~200 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 247.36) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) using C18 columns and acetonitrile/water gradients .
Q. What are the common biological targets and assays for evaluating this compound's pharmacological potential?
- Methodological Answer :
- Targets : Cholinergic receptors (e.g., nicotinic α7) and bacterial enzymes (e.g., gyrase) due to structural mimicry of natural ligands .
- Assays :
- In vitro enzyme inhibition assays (IC₅₀ determination via fluorometric methods) .
- Receptor binding studies using radiolabeled ligands (e.g., [³H]-epibatidine for nicotinic receptors) .
Advanced Research Questions
Q. How can researchers address stereochemical challenges during the synthesis of the bicyclic core?
- Methodological Answer :
- Chirality Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) to enforce enantioselectivity in cyclization steps .
- Characterization : X-ray crystallography or NOESY NMR to confirm absolute configuration, particularly for the thia-azabicyclo[2.2.1]heptane core .
Q. What methodologies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Data Harmonization : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Structural-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate activity contributors .
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial MIC values) to identify outliers caused by assay variability (e.g., broth microdilution vs. agar diffusion) .
Q. How can computational modeling predict and enhance this compound's receptor binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with nicotinic receptors, focusing on hydrogen bonding with Gln57 and π-π stacking with Trp148 .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .
- QSAR Models : Train models on bicyclic compound libraries to prioritize derivatives with optimized LogP (<3) and polar surface area (>60 Ų) .
Q. What strategies improve the compound's chemical stability and solubility for in vivo studies?
- Methodological Answer :
- Stability :
- Protect the ketone group via prodrug formation (e.g., acetal derivatives) to prevent degradation in acidic environments .
- Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .
- Solubility :
- Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to enhance aqueous solubility (>1 mg/mL) .
Q. How do reaction conditions influence selectivity in complex transformations (e.g., sulfonation vs. oxidation)?
- Methodological Answer :
- Sulfonation : Use SO₃·Py complex in DCM at 0°C to selectively sulfonate the bicyclic amine without oxidizing the ketone .
- Oxidation : Employ Dess–Martin periodinane (DMP) in THF for controlled oxidation of secondary alcohols, avoiding over-oxidation to carboxylic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
